2-Iodo-1-methoxy-3,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-1-methoxy-3,5-dimethylbenzene is an organic compound with the molecular formula C9H11IO It is a derivative of benzene, where the benzene ring is substituted with iodine, methoxy, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-1-methoxy-3,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1-methoxy-3,5-dimethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as copper or palladium can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-methoxy-3,5-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 1-methoxy-3,5-dimethylbenzene.
Scientific Research Applications
2-Iodo-1-methoxy-3,5-dimethylbenzene is used in several scientific research applications:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging.
Industry: Used in the manufacture of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-iodo-1-methoxy-3,5-dimethylbenzene involves its ability to undergo electrophilic aromatic substitution reactions. The iodine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. The methoxy group, being an electron-donating group, stabilizes the intermediate carbocation formed during the reaction. This dual effect enhances the reactivity of the compound in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-1,3-dimethylbenzene
- 2-Iodo-1,3-dimethoxybenzene
- 1-Iodo-3,5-dimethylbenzene
Uniqueness
2-Iodo-1-methoxy-3,5-dimethylbenzene is unique due to the presence of both iodine and methoxy groups on the benzene ring. This combination of substituents provides a unique reactivity profile, making it valuable in specific synthetic applications where both electron-withdrawing and electron-donating effects are desired.
Properties
Molecular Formula |
C9H11IO |
---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
2-iodo-1-methoxy-3,5-dimethylbenzene |
InChI |
InChI=1S/C9H11IO/c1-6-4-7(2)9(10)8(5-6)11-3/h4-5H,1-3H3 |
InChI Key |
SMTDRQDNLKXHCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.